molecular formula C10H12OS B14497742 (Cyclopropylmethanesulfinyl)benzene CAS No. 64416-52-0

(Cyclopropylmethanesulfinyl)benzene

Katalognummer: B14497742
CAS-Nummer: 64416-52-0
Molekulargewicht: 180.27 g/mol
InChI-Schlüssel: SEYPDLZKHODFFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclopropylmethanesulfinyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropylmethanesulfinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Cyclopropylmethanesulfinyl)benzene typically involves the introduction of a cyclopropylmethanesulfinyl group to a benzene ring. One common method includes the reaction of benzene with cyclopropylmethanesulfinyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.

Analyse Chemischer Reaktionen

Types of Reactions: (Cyclopropylmethanesulfinyl)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

    Oxidation: Formation of (Cyclopropylmethanesulfonyl)benzene.

    Reduction: Formation of (Cyclopropylmethanesulfanyl)benzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethanesulfinyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (Cyclopropylmethanesulfinyl)benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the benzene ring can undergo electrophilic substitution reactions, allowing the compound to interact with various enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

    (Cyclopropylmethanesulfanyl)benzene: Similar structure but with a sulfide group instead of a sulfinyl group.

    (Cyclopropylmethanesulfonyl)benzene: Similar structure but with a sulfone group instead of a sulfinyl group.

    (Cyclopropylmethyl)benzene: Similar structure but without the sulfinyl group.

Uniqueness: (Cyclopropylmethanesulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropyl and sulfinyl groups on the benzene ring creates a compound with unique steric and electronic properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

64416-52-0

Molekularformel

C10H12OS

Molekulargewicht

180.27 g/mol

IUPAC-Name

cyclopropylmethylsulfinylbenzene

InChI

InChI=1S/C10H12OS/c11-12(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2

InChI-Schlüssel

SEYPDLZKHODFFO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CS(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.